molecular formula C10H12ClNO B1581938 2-chloro-N-(4-methylphenyl)propanamide CAS No. 147372-41-6

2-chloro-N-(4-methylphenyl)propanamide

Cat. No.: B1581938
CAS No.: 147372-41-6
M. Wt: 197.66 g/mol
InChI Key: FTKDWGYLOVAMPG-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylphenyl)propanamide (CAS 147372-41-6) is an organic compound with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol . This compound belongs to the class of α-haloamides, which are recognized as versatile synthons in organic synthesis . The chlorine atom at the alpha position and the amide functional group make this molecule a valuable building block for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, and it serves as a key intermediate for constructing important heterocyclic structures such as piperidines and pyrrolidines . In research applications, this compound has been investigated for its biological properties. Studies have indicated that it possesses antimicrobial activity, showing inhibitory effects against the growth of various strains of bacteria, including Staphylococcus aureus , Escherichia coli , Bacillus subtilis , and Pseudomonas aeruginosa . Research also suggests potential anti-inflammatory effects, positioning it as a lead compound for the development of new therapeutic agents . The primary synthetic route involves a Schotten-Baumann reaction, the acylation of 4-methylphenylamine (p-toluidine) with 2-chloropropanoyl chloride, typically in the presence of a base like triethylamine and in a solvent such as toluene . This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKDWGYLOVAMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295126
Record name 2-chloro-N-(4-methylphenyl)propanamide
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Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147372-41-6
Record name 2-Chloro-N-(4-methylphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147372-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(4-methylphenyl)propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-chloro-N-(4-methylphenyl)propanamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(4-methylphenyl)propanamide

Introduction

This compound is a specialized chemical compound recognized for its role as a versatile intermediate in organic synthesis. Structurally, it is an amide derived from p-toluidine and 2-chloropropanoic acid. The molecule's architecture, featuring a reactive α-chloro amide moiety, makes it a valuable building block, particularly in the development of more complex molecules targeted for pharmaceutical and agrochemical applications. The amide bond is one of the most fundamental linkages in chemistry and biology, and its synthetic precursors are of significant interest to researchers.[1] This guide provides a detailed examination of the chemical and physical properties of this compound, offering insights into its synthesis, structure, reactivity, and safe handling protocols for professionals in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural characteristics is foundational to its application in synthetic chemistry. These properties dictate its behavior in reaction media, its purification requirements, and its potential interactions in biological systems.

Core Identifiers

The fundamental identification and structural details of this compound are summarized below. The (S)-enantiomer is frequently cited, reflecting its importance in stereospecific synthesis.

PropertyValueSource
IUPAC Name 2-chloro-N-(p-tolyl)propanamide[2]
Synonyms This compound[2]
CAS Number 40781-30-4 ((S)-enantiomer)[3]
Molecular Formula C₁₀H₁₂ClNO[2][3]
Molecular Weight 197.66 g/mol [3][4]
SMILES CC1=CC=C(C=C1)NC(=O)C(C)Cl[5]
Computed Properties

Computational models provide valuable predictions for a molecule's behavior, such as its lipophilicity (XlogP) and polarity (Topological Polar Surface Area), which are critical parameters in drug design and development.

PropertyPredicted ValueSource
XlogP 2.5[5]
Topological Polar Surface Area (TPSA) 29.1 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 1[6]
Rotatable Bonds 2[7]
Structural Analysis and Crystallography

X-ray crystallography studies of this compound reveal precise details about its three-dimensional structure.[2] The molecule crystallizes with a notable planarity in the acetamide moiety, with a C—N—C—C torsion angle near 179°.[2] This planarity is typical for amide bonds due to the delocalization of the nitrogen lone pair into the carbonyl group.

Key intramolecular dimensions include:

  • N—C bond length: ~1.344 Å[2]

  • C=O bond length: ~1.224 Å[2]

In the crystalline state, the molecules are organized into chains along the a-axis, stabilized by intermolecular N—H⋯O hydrogen bonds between the amide groups of adjacent molecules.[2][8] These primary interactions are further supported by weaker C—H⋯O, C—Cl⋯O=C halogen bonding, and C—H⋯π interactions, creating a stable, stacked crystal lattice.[2] This intricate network of non-covalent interactions is crucial for the compound's solid-state properties, including its melting point and solubility.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Primary Synthetic Pathway

The most direct and high-yielding synthesis of this compound is the nucleophilic acyl substitution reaction between p-toluidine and 2-chloropropionyl chloride .[3] This reaction is a cornerstone of organic chemistry for amide bond formation.

Causality of the Reaction: The reaction proceeds via the attack of the nucleophilic nitrogen atom of p-toluidine on the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride. The acyl chloride is an "activated" carboxylic acid derivative, making the reaction rapid and generally high-yielding. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction. A variation of this method, known as the Schotten-Baumann reaction, uses a biphasic system with an aqueous base.[2]

A documented procedure reports a yield of up to 99% when the reaction is conducted in toluene at 120 °C for one hour.[3]

Diagram 3.1: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products p_toluidine p-Toluidine reaction Nucleophilic Acyl Substitution (Toluene, 120°C, 1h) p_toluidine->reaction Nucleophile acyl_chloride 2-Chloropropionyl Chloride acyl_chloride->reaction Electrophile product This compound reaction->product Yield: 99% byproduct HCl (neutralized by base) reaction->byproduct

Caption: Workflow for the synthesis of this compound.

Protocol 3.1.1: Laboratory Scale Synthesis (Schotten-Baumann Conditions)

This protocol is adapted from a documented crystallographic study and represents a robust method for laboratory-scale synthesis.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend p-toluidine (1.07 g, 10 mmol) in a biphasic mixture of toluene (50 mL) and aqueous NaOH (1.20 g in 40 mL, 30 mmol).

  • Cooling: Cool the vigorously stirred suspension to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of 2-chloropropionyl chloride (1.16 mL, 12 mmol) in toluene (30 mL) dropwise to the suspension. Maintain the temperature at 0 °C. (Caution: The reaction is exothermic).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Reactivity Profile

The reactivity of this compound is dominated by the α-chloro group. The carbon atom attached to the chlorine is electrophilic, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This is the key to its function as an intermediate. Various nucleophiles (e.g., amines, thiols, alkoxides) can displace the chloride ion, enabling the facile construction of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

This reactivity is exemplified by its use as a precursor in the synthesis of the local anesthetic Prilocaine, where the chloro group on a similar intermediate is displaced by propylamine.[9][10] The amide bond itself is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of the synthesized compound. While specific spectra are proprietary, the expected features can be reliably predicted based on the molecular structure.[11]

Predicted Spectroscopic Data

The following table summarizes the anticipated signals in key spectroscopic methods. These predictions are based on established principles of NMR and IR spectroscopy.[12][13][14][15]

Method Region/Shift Assignment and Rationale
¹H NMR ~8.0-9.0 ppm(s, 1H), -NH- : Amide proton, typically a broad singlet.
~7.0-7.5 ppm(m, 4H), Ar-H : Aromatic protons on the p-tolyl ring, expected as two doublets (AA'BB' system).
~4.5-4.8 ppm(q, 1H), -CH(Cl)- : Methine proton alpha to chlorine and carbonyl, split into a quartet by the adjacent methyl group.
~2.3 ppm(s, 3H), Ar-CH₃ : Singlet for the methyl group on the aromatic ring.
~1.7-1.9 ppm(d, 3H), -CH(Cl)CH₃ : Doublet for the methyl group on the propanamide chain, split by the methine proton.
¹³C NMR ~168-172 ppmC=O : Carbonyl carbon of the amide group.
~130-140 ppmAr-C : Aromatic carbons (4 distinct signals expected).
~55-60 ppm-CH(Cl)- : Aliphatic carbon attached to the electronegative chlorine atom.
~20-25 ppm-CH(Cl)CH₃ and Ar-CH₃ : Aliphatic carbons of the two methyl groups.
IR ~3250-3350 cm⁻¹N-H Stretch : Characteristic absorption for a secondary amide.
~1650-1680 cm⁻¹C=O Stretch (Amide I) : Strong, sharp absorption typical for an amide carbonyl.
~1520-1570 cm⁻¹N-H Bend (Amide II) : Another characteristic amide band.
~650-800 cm⁻¹C-Cl Stretch : Absorption in the fingerprint region.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature—an amide core and a reactive alkyl halide—allows for its incorporation into a wide range of larger, more complex molecules.

  • Pharmaceutical Synthesis: The α-chloro amide motif is a precursor to α-amino amides, which are important structural units in many biologically active compounds. Its application as an impurity in the synthesis of Prilocaine highlights its direct relevance to the pharmaceutical industry.[9] Furthermore, related structures are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen, underscoring the potential of this class of compounds in drug discovery.[16]

  • Agrochemical Development: N-aryl amides are a common feature in many herbicides and fungicides. The reactivity of the α-chloro group allows for the introduction of various functional groups to modulate the biological activity and physical properties of potential agrochemical candidates.

  • Material Science: Amide-containing molecules can be used as monomers or building blocks for specialty polymers with tailored properties.

The use of such intermediates is crucial for accelerating drug discovery and development by providing reliable and efficient access to diverse chemical scaffolds.[17]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for closely related structural analogs.[18]

Hazard Identification

While a specific safety data sheet for the title compound is not universally available, data from analogous compounds suggest the following classifications.

Hazard Class GHS Classification Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[18]
Skin Irritation Category 2H315: Causes skin irritation.[19]
Eye Damage Category 1H318: Causes serious eye damage.[19]
Respiratory Irritation Category 3H335: May cause respiratory irritation.[19]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[21]

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[22]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[21]

References

  • Power, N. et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1671–1675. [Link]

  • Saeed, S. et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2940. [Link]

  • LookChem. (n.d.). Propanamide, 2-chloro-N-(4-methylphenyl)-, (S)-. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-chloro-4-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Power, N. et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1671-1675. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of α-Chloroamides in Water. [Link]

  • Google Patents. (2011). CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
  • Green, K. E., & Aldous, L. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(19), 6293-6310. [Link]

  • Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung B, 62(1), 125-132. [Link]

  • Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. [Link]

  • Harper College. (2015). Safety Data Sheet: 2-Chloro-2-methylpropane. [Link]

  • Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacological and Medicinal Chemistry, 2(1), 22-31. [Link]

  • Google Patents. (2013). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

2-chloro-N-(4-methylphenyl)propanamide physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2-chloro-N-(4-methylphenyl)propanamide

Introduction

This compound is a member of the α-chloro amide class of organic compounds. These molecules are valuable intermediates in synthetic chemistry due to the dual reactivity of the electrophilic carbonyl carbon and the carbon atom bearing the chloro substituent, which is susceptible to nucleophilic substitution. The compound, also known as 2-chloro-N-(p-tolyl)propanamide (CNMP), serves as a key starting material for a variety of more complex molecules, including α-thio-β-chloroacrylamides and other heterocyclic systems developed for pharmaceutical and agrochemical applications[1].

A thorough understanding of the physical properties of a synthetic intermediate like this compound is paramount for researchers in process chemistry and drug development. These properties—ranging from melting point and solubility to detailed spectroscopic and crystallographic data—dictate the conditions required for reaction setup, monitoring, workup, purification, and storage. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, grounded in available literature and established analytical principles.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity and three-dimensional structure.

Chemical Identifiers

Correctly identifying the compound is crucial for sourcing, regulatory compliance, and literature searches.

IdentifierValueSource(s)
IUPAC Name This compoundN/A
Synonyms 2-chloro-N-(p-tolyl)propanamide, CNMP[1]
CAS Number 147372-41-6 (Racemate) 40781-30-4 ((S)-enantiomer)[2]
Molecular Formula C₁₀H₁₂ClNO[2][3]
Molecular Weight 197.66 g/mol [4][5]
Molecular Structure

The connectivity and arrangement of atoms define the compound's reactivity and physical behavior. The structure consists of a p-tolyl group attached to the nitrogen of a propanamide backbone, with a chlorine atom at the alpha position (C2) of the propyl chain, creating a chiral center.

Caption: Molecular graph of this compound.

Crystallographic Data

X-ray crystallography provides unequivocal proof of structure and detailed metric parameters. A study of this compound revealed its solid-state conformation and packing[3][6][7].

Key structural parameters from this study include:

  • N—C (amide) bond lengths: ~1.344 Å[3][6].

  • C=O (carbonyl) bond lengths: ~1.224 Å[3][6].

  • Acetamide Moiety Torsion Angle (C—N—C—C): ~179.0°, indicating a nearly planar trans configuration which is typical for secondary amides[3][6].

  • Crystal Packing: In the solid state, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds between the amide groups of adjacent molecules[3][6][7]. These chains further assemble into stacks, stabilized by weak C—Cl⋯O=C halogen bonding and C—H⋯π interactions[3][6][7].

  • Disorder: The molecule is known to crystallize with a degree of disorder in the positions of the chlorine atom and the terminal methyl group (C3)[3][6][7].

This detailed structural knowledge is invaluable for computational modeling, understanding polymorphism, and predicting intermolecular interactions that influence solubility and crystal habit.

Physicochemical Properties

These macroscopic properties are the direct consequence of the molecular structure and intermolecular forces. They are essential for designing handling, purification, and formulation processes.

PropertyEstimated ValueSignificance & ContextSource(s)
Appearance Off-White to Pale Brown SolidThe physical state and color are primary identifiers and indicators of purity.[4]
Melting Point 110-111 °CA sharp melting point range is a key indicator of high purity. This value is critical for determining appropriate drying temperatures and identifying the compound.[4]
Boiling Point 330.6 ± 25.0 °C (Predicted)As a solid at room temperature, distillation is not a standard purification method. This high predicted boiling point reflects strong intermolecular forces (H-bonding, dipole-dipole).[4]
Density 1.183 ± 0.06 g/cm³ (Predicted)Useful for process calculations involving mass-to-volume conversions, such as in reactor loading or solvent addition.[4]
Solubility Slightly soluble in Chloroform, MethanolKnowledge of solubility is fundamental for selecting appropriate solvents for reaction, extraction, and crystallization. The amide functionality allows for hydrogen bonding with protic solvents like methanol, while the overall organic character permits solubility in chlorinated solvents.[4]

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to confirm the identity and purity of synthesized material.

Predicted ¹H NMR Spectrum

(Reference: TMS at 0.0 ppm, Solvent: CDCl₃)

  • Aromatic Protons (4H): Two distinct doublets are expected due to the para-substitution pattern. The two protons adjacent to the amide nitrogen will be slightly downfield from the two protons adjacent to the methyl group. Expected chemical shift: δ 7.0–7.5 ppm.

  • Amide Proton (1H): A broad singlet, whose chemical shift is highly dependent on concentration and temperature. Expected chemical shift: δ 7.5–8.5 ppm.

  • Methine Proton (1H, C2-H): A quartet, deshielded by the adjacent carbonyl group and the electronegative chlorine atom. Expected chemical shift: δ 4.5–5.0 ppm.

  • Aromatic Methyl Protons (3H, C10-H): A sharp singlet. Expected chemical shift: δ ~2.3 ppm.

  • Aliphatic Methyl Protons (3H, C3-H): A doublet, due to coupling with the single methine proton. Expected chemical shift: δ 1.7–1.9 ppm.

Predicted ¹³C NMR Spectrum

(Reference: TMS at 0.0 ppm, Solvent: CDCl₃)

The molecule has 8 distinct carbon environments (four aromatic, four aliphatic/amide).

  • Carbonyl Carbon (C1): The C=O group is significantly deshielded. Expected chemical shift: δ ~170 ppm.

  • Aromatic Carbons: Four signals are expected. Two for the protonated carbons and two for the quaternary carbons (C-N and C-CH₃). Expected chemical shift range: δ 120–140 ppm.

  • Methine Carbon (C2): The chiral carbon attached to the chlorine atom. Expected chemical shift: δ 55–65 ppm.

  • Aromatic Methyl Carbon (C10): Expected chemical shift: δ ~21 ppm.

  • Aliphatic Methyl Carbon (C3): Expected chemical shift: δ 18–22 ppm.

Predicted Infrared (IR) Spectrum
  • N-H Stretch: A sharp, medium-intensity peak characteristic of a secondary amide. Expected wavenumber: ~3300 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

  • C=O Stretch (Amide I Band): A very strong, sharp absorption, one of the most prominent peaks in the spectrum. Expected wavenumber: ~1670 cm⁻¹.

  • N-H Bend (Amide II Band): A strong absorption, often coupled with C-N stretching. Expected wavenumber: ~1550 cm⁻¹.

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region. Expected wavenumber: 700–800 cm⁻¹.

Predicted Mass Spectrum (MS)
  • Molecular Ion (M⁺): A peak at m/z = 197.

  • Isotope Peak (M+2)⁺: A characteristic peak at m/z = 199 with an intensity approximately one-third that of the M⁺ peak, which is definitive evidence for the presence of a single chlorine atom.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of a chlorine radical (M-35), cleavage of the amide bond, and formation of a tolyl-containing fragment.

Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, physical properties must be determined using standardized, well-controlled methods.

Protocol for Melting Point Determination (Capillary Method)

The melting point is a robust and accessible method for assessing the purity of a crystalline solid.

Causality: A pure crystalline solid has a defined lattice structure requiring a specific amount of thermal energy to break down, resulting in a sharp melting range (typically < 1 °C). Impurities disrupt this lattice, lowering and broadening the melting range.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and homogenous. If necessary, finely powder a small amount in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a depth of 2–3 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Scan (Optional): Heat the sample rapidly to get a coarse estimate of the melting point. Let the apparatus cool well below this temperature.

  • Accurate Determination: Begin heating again at a slow, controlled rate (1–2 °C per minute) as the temperature approaches the estimated melting point.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion). The recorded melting point is this range.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis a Dry & Homogenize Sample b Load Capillary (2-3 mm) a->b c Place in Apparatus b->c d Heat at 1-2 °C/min c->d e Observe Phase Change d->e f Record T_onset & T_clear e->f g Compare to Literature f->g

Caption: Workflow for Melting Point Determination.

Protocol for Spectroscopic Sample Preparation

Objective: To prepare a sample suitable for analysis by NMR or IR spectroscopy to confirm identity.

  • For ¹H and ¹³C NMR:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

    • Cap the tube and gently agitate until the solid is fully dissolved. The sample is now ready for analysis.

  • For IR (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty crystal.

    • Place a small, representative amount of the solid sample directly onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

Conclusion

This compound is a crystalline solid whose molecular and solid-state structure is well-defined by X-ray crystallography[3][6][7]. While some of its macroscopic physical properties have not been explicitly published, reliable estimations can be made from closely related isomers[4]. Its identity can be unequivocally confirmed through a combination of standard spectroscopic techniques (NMR, IR, MS), for which the expected spectral features can be confidently predicted from its structure. The standardized protocols provided herein offer a robust framework for researchers to verify these properties, ensuring data quality and reproducibility in a drug development or synthetic chemistry setting.

References

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-chloro-N-(4-methylphenyl)propanamide

Introduction

This compound, also known as 2-chloro-N-(p-tolyl)propanamide, is a chemical compound whose precise structural verification is critical in fields such as pharmaceutical development and chemical synthesis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This guide provides a comprehensive, in-depth analysis of the theoretical and practical aspects of acquiring and interpreting the ¹H NMR spectrum of this compound. As such, it is designed to serve as a key resource for researchers, scientists, and drug development professionals who require a rigorous approach to molecular characterization. The principles and methodologies detailed herein are grounded in established spectroscopic theory and are designed to ensure the highest degree of scientific integrity and experimental reproducibility.

Molecular Structure and Predicted Proton Environments

A thorough analysis of the molecular structure is the foundational step in predicting and interpreting its ¹H NMR spectrum. The structure of this compound contains several distinct proton environments, each with a unique electronic and steric landscape that dictates its chemical shift, integration, and coupling pattern.

The molecule possesses a chiral center at the second carbon of the propanamide chain (C2), the carbon atom bonded to the chlorine. This stereocenter renders the molecule chiral. For the purpose of this guide, we will analyze the spectrum of the racemic mixture.

Below is the chemical structure with protons labeled (Hᵃ, Hᵇ, etc.) to correspond with the subsequent spectral analysis.

Figure 1: Structure of this compound cluster_amide cluster_aryl C1 C O1 O C1->O1 C2 C C1->C2 N N C1->N H_b Hᵇ C2->H_b Cl Cl C2->Cl C3 CH₃ C2->C3 H_a Hᵃ (3H) H_c Hᶜ N->H_c C4 C N->C4 C5 C C4->C5 C6 C C5->C6 H_d Hᵈ C5->H_d C7 C C6->C7 H_e Hᵉ C6->H_e C8 C C7->C8 C10 CH₃ C7->C10 C9 C C8->C9 H_f Hᶠ C8->H_f C9->C4 H_g Hᵍ C9->H_g H_h Hʰ (3H)

Figure 1: Structure of this compound with proton environments labeled.

The distinct proton environments are:

  • Hᵃ: The three protons of the methyl group at C3 of the propanamide chain.

  • Hᵇ: The single proton (methine) at the chiral center (C2).

  • Hᶜ: The single proton attached to the amide nitrogen.

  • Hᵈ, Hᵉ, Hᶠ, Hᵍ: The four protons on the aromatic ring. Due to the para-substitution, Hᵈ and Hᵍ are chemically equivalent, as are Hᵉ and Hᶠ.

  • Hʰ: The three protons of the methyl group on the phenyl ring.

Core Principles of ¹H NMR Spectroscopy

The appearance of a ¹H NMR spectrum is governed by three fundamental principles: chemical shift, integration, and spin-spin coupling.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is determined by the local electronic environment of the proton.[3] Electron-withdrawing groups (like chlorine, carbonyl, and the amide nitrogen) decrease the electron density around nearby protons, an effect known as "deshielding," which shifts their signals to a higher ppm value (downfield).[4] Conversely, electron-donating groups increase shielding and move signals to a lower ppm (upfield).[5]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[6] This allows for the determination of the relative ratio of protons in different environments.

  • Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of non-equivalent protons on adjacent carbons. This interaction, known as coupling, splits a signal into a multiplet. The multiplicity is described by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons.[7][8] The distance between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz).

Predicted ¹H NMR Spectrum

Based on the molecular structure and established principles, a detailed prediction of the ¹H NMR spectrum of this compound can be constructed. The spectrum is typically recorded in a deuterated solvent like deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0.0 ppm).[9][10]

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz)
Hᵃ -CH(Cl)-CH₃ ~ 1.83HDoublet (d)~ 7.0
Ar-CH₃ ~ 2.33HSinglet (s)N/A
Hᵇ -CH (Cl)-CH₃~ 4.61HQuartet (q)~ 7.0
Hᵉ, Hᶠ Aromatic CH (ortho to -CH₃)~ 7.12HDoublet (d)~ 8.0
Hᵈ, Hᵍ Aromatic CH (ortho to -NH)~ 7.42HDoublet (d)~ 8.0
Hᶜ -NH -~ 8.0 - 9.01HBroad Singlet (br s)N/A
Justification for Predictions:
  • Hᵃ (Methyl Doublet, ~1.8 ppm): These protons are on a carbon adjacent to the C2 methine group (Hᵇ). According to the n+1 rule (n=1), their signal will be split into a doublet. Being attached to an sp³ carbon alpha to a carbonyl group, their shift is expected around 1.8 ppm.

  • Hʰ (Aryl Methyl Singlet, ~2.3 ppm): The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons. Its typical chemical shift is in the 2.2-2.4 ppm range.[4]

  • Hᵇ (Methine Quartet, ~4.6 ppm): This proton is on the chiral center, adjacent to the three Hᵃ protons. The n+1 rule (n=3) predicts a quartet. Its position is significantly downfield due to the strong deshielding effects of both the adjacent chlorine atom and the carbonyl group. Protons on carbons bearing a halogen typically appear in the 3-5 ppm range.[3]

  • Hᵉ, Hᶠ and Hᵈ, Hᵍ (Aromatic Doublets, ~7.1 and ~7.4 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often simplifies to two apparent doublets. The protons ortho to the electron-donating methyl group (Hᵉ, Hᶠ) will be more shielded and appear further upfield (~7.1 ppm) than the protons ortho to the electron-withdrawing amide group (Hᵈ, Hᵍ) at ~7.4 ppm.

  • Hᶜ (Amide Broad Singlet, ~8.0 - 9.0 ppm): The amide proton signal is typically a broad singlet and appears far downfield.[11][12] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[13] This proton often does not show coupling to adjacent protons.

Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Workflow for ¹H NMR Analysis

Figure 2: Experimental and Data Analysis Workflow cluster_exp Experimental Phase cluster_data Data Processing & Analysis prep 1. Sample Preparation (5-10 mg in 0.7 mL CDCl₃) insert 2. Sample Insertion & Locking prep->insert shim 3. Shimming (Optimize B₀ homogeneity) insert->shim acquire 4. Data Acquisition (Setup parameters, run experiment) shim->acquire process 5. Fourier Transform & Phasing acquire->process calibrate 6. Calibration (Reference TMS to 0.0 ppm) process->calibrate integrate 7. Integration (Determine proton ratios) calibrate->integrate assign 8. Peak Assignment (Assign signals to protons) integrate->assign report 9. Reporting (Compile data and structure) assign->report

Figure 2: A generalized workflow for acquiring and processing ¹H NMR data.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[10][14]

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector (typically 4-5 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth.

    • Place the sample into the NMR magnet.

    • Lock the instrument on the deuterium signal of the solvent (CDCl₃). This step ensures the stability of the magnetic field during the experiment.

  • Shimming:

    • Optimize the homogeneity of the magnetic field (B₀) by adjusting the shim coils. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals. Modern spectrometers often have automated shimming routines.[15]

  • Data Acquisition:

    • Load a standard 1D proton experiment.

    • Set appropriate acquisition parameters:

      • Spectral Width: Typically 12-16 ppm to ensure all signals are captured.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay: 1-5 seconds to allow for full relaxation of protons between scans.

      • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Initiate the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the values to obtain the relative proton count for each signal.

Spectral Interpretation Guide

With the processed spectrum in hand, the final step is to assign each signal to its corresponding protons, confirming the molecular structure.

  • Identify Key Regions: First, locate the characteristic regions in the spectrum: the aliphatic region (1-2 ppm), the region for protons alpha to heteroatoms (4-5 ppm), the aromatic region (7-8 ppm), and the downfield amide region (>8 ppm).

  • Assign Singlets: The two singlets are the easiest to assign. The singlet at ~2.3 ppm integrating to 3H is unambiguously the aryl methyl group (Hʰ). The broad singlet far downfield (~8.0-9.0 ppm) integrating to 1H is the amide proton (Hᶜ).

  • Analyze the Ethyl System: Look for the coupled doublet and quartet. The signal at ~1.8 ppm integrating to 3H must be the C3 methyl group (Hᵃ). Its doublet multiplicity confirms it is adjacent to a single proton. The quartet at ~4.6 ppm integrating to 1H corresponds to the C2 methine proton (Hᵇ). Its quartet multiplicity confirms its adjacency to a three-proton group. The significant downfield shift confirms its position next to the chlorine and carbonyl.

  • Assign Aromatic Protons: The two doublets in the 7-8 ppm region, each integrating to 2H, represent the four aromatic protons. The doublet further upfield (~7.1 ppm) is assigned to Hᵉ/Hᶠ, which are ortho to the electron-donating methyl group. The more deshielded doublet (~7.4 ppm) is assigned to Hᵈ/Hᵍ, which are ortho to the amide substituent.

  • Verify Coupling Constants: A crucial self-validation step is to ensure that coupled signals have the same J-value. The J-value for the Hᵃ doublet must be identical to the J-value for the Hᵇ quartet. Similarly, the J-values for the two aromatic doublets should be very similar.

Advanced Spectroscopic Considerations

For secondary amides like this compound, rotation around the C-N amide bond is restricted due to its partial double-bond character.[16] This can sometimes lead to the observation of two distinct species (rotamers) in the NMR spectrum, which would result in a doubling of some or all of the signals. The presence and ratio of these rotamers can be temperature-dependent.

For an even more rigorous structural confirmation, two-dimensional (2D) NMR experiments can be employed. A COSY (Correlation Spectroscopy) experiment would show cross-peaks between coupled protons (e.g., between Hᵃ and Hᵇ, and between Hᵈ/Hᵍ and Hᵉ/Hᶠ), providing definitive proof of their connectivity.

Conclusion

¹H NMR spectroscopy provides an exceptionally detailed and definitive method for the structural characterization of this compound. Through a systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns, every proton in the molecule can be confidently assigned. The predicted spectrum, featuring a downfield quartet, two aromatic doublets, an aryl-methyl singlet, an aliphatic doublet, and a broad amide singlet, constitutes a unique fingerprint for this compound. By following the detailed experimental and interpretive guide presented, researchers can reliably verify the identity and purity of their synthesized material, ensuring data integrity for subsequent applications in research and development.

References

  • Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1584–1588. [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 209-219. [Link]

  • Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • Dai, C., et al. (2021). 1 H NMR Spectrum of Amide Compounds. University Chemistry, 36(8), 2008069. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane (CH₃)₃CCl. [Link]

  • University of Colorado Boulder. Typical 1H Chemical Shifts. [Link]

  • University of Massachusetts Amherst. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • University College London. Chemical shifts. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

  • Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

  • A-level Chemistry. NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. [Link]

  • Gorobets, M., et al. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Magnetic Resonance in Chemistry, 49(10), 633-642. [Link]

  • PubMed. Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]

  • ResearchGate. 1H-NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. [Link]

  • YouTube. Proton NMR-25 || HNMR spectra of amides || Exchangeable protons || Difference from amines || Tricks. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • JRC Technical Reports. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]

  • Chemspace. This compound. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • SpectraBase. Propanamide, N-methyl-3-(methylamino)- - Optional[1H NMR] - Spectrum. [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

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Unveiling the Solid-State Architecture of 2-Chloro-N-(p-tolyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(p-tolyl)propanamide, a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs), presents a compelling case study in the influence of subtle intermolecular forces on crystal packing.[1][2] This technical guide provides an in-depth analysis of its crystal structure, offering insights into the synthesis, molecular geometry, and the hierarchical network of non-covalent interactions that govern its solid-state assembly. Understanding these structural nuances is paramount for controlling crystallization processes, ensuring purity, and optimizing the physicochemical properties of downstream products.[1] The compound, with the chemical formula C₁₀H₁₂ClNO, has been the subject of detailed crystallographic studies, revealing a fascinating interplay of hydrogen bonding, halogen bonding, and π-interactions that dictate its supramolecular architecture.[2][3]

Synthesis and Crystallization: A Biphasic Approach

The synthesis of 2-chloro-N-(p-tolyl)propanamide is typically achieved through a robust and scalable biphasic reaction, a common strategy in industrial processes to facilitate product isolation and purification.[3] The causality behind this choice lies in the ability to maintain distinct aqueous and organic phases, allowing for the efficient reaction of the starting materials at the interface and subsequent separation of the desired product.

Experimental Protocol: Biphasic Synthesis

A detailed, step-by-step methodology for the synthesis is as follows:

  • Reaction Setup: A biphasic suspension of p-toluidine (1.0 equivalent) is prepared in a mixture of toluene and an aqueous solution of sodium hydroxide (3.0 equivalents) and cooled to 273 K (0 °C). The use of a strong base like NaOH is crucial for scavenging the HCl generated during the acylation reaction, driving the equilibrium towards product formation.

  • Reagent Addition: A solution of α-chloropropionyl chloride (1.2 equivalents) in toluene is added dropwise to the vigorously stirred suspension. The slow, controlled addition is a critical step to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression: Following the addition, the mixture is allowed to warm to room temperature and stirred vigorously for one hour to ensure the completion of the reaction.

  • Workup and Isolation: The organic phase is separated, and the aqueous layer is extracted multiple times with ethyl acetate to maximize the recovery of the product. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent such as toluene.[1] This method allows for the gradual self-assembly of the molecules into a well-ordered crystalline lattice.

Crystal Structure Analysis: A Tale of Two Datasets

The crystal structure of 2-chloro-N-(p-tolyl)propanamide has been independently determined using two different X-ray radiation sources (Cu Kα and Mo Kα), providing a high degree of confidence in the results.[2][3] These two datasets, herein referred to as 1a (Cu Kα) and 1b (Mo Kα), show remarkable consistency in their findings.[3]

A notable feature of the crystal structure is the presence of disorder in the positions of the chlorine atom and the terminal methyl group of the propanamide moiety.[2][3] The major occupancy components for this disorder were determined to be approximately 78.3% and 76.8% for datasets 1a and 1b , respectively.[3] This disorder indicates that in the crystal lattice, the molecule can adopt two slightly different conformations with the chloro and methyl groups occupying each other's positions to a minor extent.

Crystallographic Data
ParameterDataset 1a (Cu Kα)Dataset 1b (Mo Kα)
Chemical FormulaC₁₀H₁₂ClNOC₁₀H₁₂ClNO
Formula Weight197.66197.66
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
a (Å)4.8968 (3)4.9010 (4)
b (Å)26.5126 (16)26.541 (2)
c (Å)7.7871 (5)7.7944 (6)
β (°)95.820 (3)95.776 (3)
Volume (ų)1004.28 (11)1008.33 (14)
Z44
Molecular Geometry

The molecule adopts a largely planar conformation, particularly within the acetamide moiety, with a C—N—C—C torsion angle approaching 180°.[2][3] This planarity is a common feature in amides and facilitates the formation of intermolecular hydrogen bonds.

ParameterDataset 1a (Å or °)Dataset 1b (Å or °)
C=O1.2233 (18)1.2245 (19)
N—C (amide)1.3448 (19)1.344 (2)
C—N—C—C Torsion Angle179.00 (13)178.97 (14)

Supramolecular Assembly: A Network of Interactions

The crystal packing of 2-chloro-N-(p-tolyl)propanamide is a testament to the directing influence of various weak intermolecular forces. These interactions guide the self-assembly of the molecules into a stable, three-dimensional lattice.

Hydrogen Bonding and Chain Formation

The most prominent intermolecular interaction is the N—H⋯O hydrogen bond formed between the amide groups of adjacent molecules.[2][3] This interaction is a classic and robust synthon in crystal engineering. These hydrogen bonds link the molecules in a head-to-tail fashion, forming infinite chains that propagate along the a-axis of the unit cell.[2][3] Weaker C—H⋯O interactions also contribute to the stability of these chains.[2][3]

G A_NH N-H B_CO C=O A_NH->B_CO A_CO C=O B_NH N-H C_CO C=O B_NH->C_CO C_NH N-H

Caption: Formation of 1D chains via N-H···O hydrogen bonds.

Stacking and Weaker Interactions

These hydrogen-bonded chains further organize into parallel stacks.[2][3] The stability of this stacked arrangement is reinforced by a combination of even weaker, yet significant, interactions:

  • Halogen Bonding: Weak C—Cl⋯O=C halogen bonds are observed between the chlorine atom of one chain and the carbonyl oxygen of an adjacent chain.[2][3] This type of interaction, where a halogen atom acts as an electrophilic species, is increasingly recognized for its role in directing crystal packing.

  • C—H⋯π Interactions: The hydrogen atoms of the propanamide moiety interact with the electron-rich π-system of the p-tolyl ring of neighboring molecules.[2][3] These interactions, though weak, contribute to the overall cohesive energy of the crystal.

G cluster_0 Chain 1 cluster_1 Chain 2 Chain1_Cl C-Cl Chain2_CO C=O Chain1_Cl->Chain2_CO Halogen Bond (C-Cl···O=C) Chain1_CH C-H Chain2_Pi p-tolyl (π-system) Chain1_CH->Chain2_Pi C-H···π Interaction

Caption: Inter-chain interactions stabilizing the crystal packing.

Significance in Drug Development

As a key starting material, the purity and solid-state properties of 2-chloro-N-(p-tolyl)propanamide are critical for the successful synthesis of APIs.[1] A thorough understanding of its crystal structure allows for:

  • Polymorph Screening: Knowledge of the stable crystal form helps in preventing the appearance of unwanted polymorphs during manufacturing, which can have different solubilities and bioavailabilities.

  • Process Optimization: The insights into the crystallization process can be leveraged to design and optimize scalable and robust manufacturing protocols that consistently deliver the desired product characteristics.[1]

  • Impurity Control: The detailed structural analysis aids in identifying and controlling potential impurities that may arise during synthesis and crystallization.

Conclusion

The crystal structure of 2-chloro-N-(p-tolyl)propanamide is a prime example of how a hierarchy of intermolecular interactions governs the formation of a stable crystalline solid. The robust N—H⋯O hydrogen bonds create one-dimensional chains, which are then organized into a three-dimensional architecture by weaker but cumulatively significant halogen bonds and C—H⋯π interactions. This detailed structural knowledge is not merely of academic interest; it provides a crucial foundation for the rational design and control of crystallization processes in the pharmaceutical industry, ultimately ensuring the quality and efficacy of the final active pharmaceutical ingredients.

References

  • Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1584–1588. [Link]

  • ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Analysis of Impurities in 2-chloro-N-(4-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-chloro-N-(4-methylphenyl)propanamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during impurity profiling. Here, we combine established scientific principles with field-proven insights to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources and types of impurities in this compound?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the manufacturing process. They include unreacted starting materials, intermediates, and by-products from unintended side reactions.[1] A common synthesis route involves the reaction of p-toluidine with 2-chloropropionyl chloride.[2] Therefore, residual p-toluidine and 2-chloropropionic acid are potential impurities.

  • Degradation Products: These form during storage or handling of the drug substance due to exposure to environmental factors like heat, light, humidity, or reactive excipients.[3][4] Hydrolysis of the amide bond or the chloro group are potential degradation pathways.

  • Inorganic Impurities: These can include reagents, ligands, catalysts, and residual metals used in the synthesis process.[1][5]

A thorough understanding of the synthetic route and the compound's stability is crucial for predicting and identifying potential impurities.[5]

Q2: What are the regulatory expectations for impurity profiling?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have specific guidelines for impurities in new drug substances. The key guidelines are ICH Q3A(R2), which deals with impurities in new drug substances, and Q3B(R2) for impurities in new drug products.[5][6][7] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines.[5][6][8]

Any impurity exceeding the identification threshold must be structurally characterized.[8] If an impurity level is above the qualification threshold, its biological safety must be assessed.

Q3: What analytical techniques are most suitable for impurity analysis of this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A reversed-phase C18 column with UV detection is a common starting point.[9]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.[9][10]

  • Gas Chromatography (GC): Useful for volatile or semi-volatile impurities, often coupled with MS (GC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of isolated impurities.

  • Forced Degradation Studies: These are critical for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[4][11][12][13] The compound is intentionally degraded under various stress conditions (e.g., acid, base, oxidation, heat, light).[4]

Troubleshooting Guide for HPLC Analysis

This section addresses specific problems you may encounter during the HPLC analysis of this compound.

Problem 1: My main peak is tailing or showing poor symmetry.
  • Probable Cause 1: Secondary Interactions with Column Silanols

    • Explanation: The amide group in your molecule or basic impurities can interact with acidic residual silanol groups on the silica-based column packing, leading to peak tailing.

    • Solution:

      • Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This will suppress the ionization of the silanol groups.

      • Use a Buffered Mobile Phase: A buffer will maintain a consistent pH and improve peak shape reproducibility.

      • Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 column. End-capping neutralizes most of the residual silanol groups.

  • Probable Cause 2: Column Overload

    • Explanation: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Problem 2: I am seeing poor resolution between the main peak and a closely eluting impurity.
  • Probable Cause 1: Insufficient Chromatographic Selectivity

    • Explanation: The mobile phase and stationary phase are not providing enough difference in retention for the two compounds.

    • Solution:

      • Modify Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve resolution.

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.

      • Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Probable Cause 2: Low Column Efficiency

    • Explanation: The column may be old or fouled, leading to broader peaks that are harder to resolve.

    • Solution:

      • Check System Pressure: High backpressure can indicate a blockage.[14]

      • Wash the Column: Follow the manufacturer's instructions for column regeneration.[14]

      • Replace the Column: If washing does not restore performance, the column may need to be replaced.

Problem 3: My retention times are drifting or shifting between injections.
  • Probable Cause 1: Inadequate Column Equilibration

    • Explanation: If you are running a gradient, the column may not be returning to its initial condition before the next injection.

    • Solution: Increase the post-run equilibration time in your HPLC method. A good rule of thumb is to allow at least 10 column volumes for re-equilibration.

  • Probable Cause 2: Mobile Phase Instability

    • Explanation: The mobile phase composition can change over time due to the evaporation of the more volatile organic component.

    • Solution:

      • Cover your mobile phase reservoirs.

      • Prepare fresh mobile phase daily.

      • If using an on-line mixer, ensure the pump is functioning correctly.

  • Probable Cause 3: Temperature Fluctuations

    • Explanation: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the column.

Experimental Protocols & Methodologies

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method for this compound.

  • Chromatographic System:

    • Column: Reversed-phase C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV at 245 nm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

To demonstrate the specificity of the HPLC method, perform forced degradation studies. The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Store sample solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure, dilute the samples to the target concentration and analyze using the HPLC method. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak and from each other.

Visualizations

Workflow cluster_prep Sample Preparation & Stressing cluster_analysis Analysis cluster_eval Evaluation & Reporting Sample Receive Sample Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Deg Sample_Prep Prepare Solutions (Nominal & Stressed) Sample->Sample_Prep Forced_Deg->Sample_Prep HPLC HPLC-UV Analysis (Method Development) Sample_Prep->HPLC Peak_Purity Peak Purity Assessment (PDA Detector) HPLC->Peak_Purity LCMS LC-MS Analysis (Impurity Identification) Peak_Purity->LCMS Quant Quantify Impurities (vs. Reference Standard) LCMS->Quant Struct_Elucid Structure Elucidation (NMR, HRMS) Quant->Struct_Elucid If > ID Threshold Report Final Report (Impurity Profile) Quant->Report Struct_Elucid->Report

Caption: General workflow for impurity identification and profiling.

Troubleshooting cluster_selectivity Selectivity Issues cluster_efficiency Efficiency Issues Start Problem: Poor Peak Resolution Change_Gradient Adjust Gradient Slope (Make it shallower) Start->Change_Gradient Check_Pressure Check System Pressure (High pressure?) Start->Check_Pressure Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) Change_Gradient->Change_Solvent Change_Column Change Column Type (e.g., Phenyl-Hexyl) Change_Solvent->Change_Column Wash_Column Wash Column Check_Pressure->Wash_Column Replace_Column Replace Column Wash_Column->Replace_Column

Caption: Decision tree for troubleshooting poor peak resolution.

References

  • Saeed, A., et al. (2014). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2940. Available at: [Link]

  • Blake, A. J., et al. (2015). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o238–o239. Available at: [Link]

  • ResearchGate. (n.d.). Structure of this compound (CNMP). Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-chloro-4-methylphenyl)propanamide. Retrieved from [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Journal of AOAC International, 83(1), 16-24. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]

  • Gupta, A., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38299-38304. Available at: [Link]

  • Müller, L., & Wunderli-Allenspach, H. (2000). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Chimia, 54, 462-466. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Sharma, G., & Saini, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 200-209.
  • AMS Bio. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Available at: [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2012). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences, 18(1), 1-13.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • LookChem. (n.d.). Propanamide, 2-chloro-N-(4-methylphenyl)-, (S)-. Retrieved from [Link]

  • Popović, I., et al. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices, 5(3), 997-1001.
  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 11(3), 221-226.
  • Chromservis. (2023, February 10). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead [Video]. YouTube. Retrieved from [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
  • Shah, R., & Patel, S. (2012). Recent trends in the impurity profile of pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 33-41.
  • ResearchGate. (2020). Interpreting and troubleshooting anomalous HPLC results?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S.

Sources

Technical Support Center: 2-Chloro-N-(4-methylphenyl)propanamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-N-(4-methylphenyl)propanamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate. Our focus is on understanding and mitigating the formation of common byproducts to enhance reaction efficiency, yield, and product purity.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users in a direct question-and-answer format. We delve into the root causes of these problems and provide actionable, field-proven solutions.

FAQ 1.1: Reaction & Byproduct Identification

Question: My reaction to synthesize this compound from p-toluidine and 2-chloropropionyl chloride shows low yield and multiple spots on the TLC plate. What are the likely byproducts?

Answer: This is a classic challenge in acylation reactions involving α-chloro acyl chlorides. The primary byproducts are typically the result of side reactions involving the starting materials or intermediates with moisture, the base, or even the product itself. The three most common culprits are:

  • Hydrolysis Product: 2-hydroxy-N-(4-methylphenyl)propanamide. This forms when 2-chloropropionyl chloride or the final product is exposed to water. The α-chloro group is susceptible to nucleophilic substitution by water, a reaction that can be accelerated by heat or the presence of a base.[1]

  • Unreacted Starting Material: Residual p-toluidine is a frequent impurity, especially if the stoichiometry is not precise or the reaction does not go to completion.

  • Dimerization/Self-Condensation Product: A higher molecular weight impurity, N-(4-methylphenyl)-2-(N-(4-methylphenyl)propanamido)propanamide, can form. This occurs when a molecule of p-toluidine or the product amide acts as a nucleophile, displacing the chloride from another molecule of the product. This is more prevalent when using strong, non-hindered bases or elevated temperatures.

The table below summarizes the key characteristics of these common byproducts to aid in their identification.

Byproduct NameStructureMolecular Weight ( g/mol )Key Analytical Signatures (Expected)
Target Product This compound197.66¹H NMR: Quartet for α-proton (~4.5-4.7 ppm), Doublet for methyl on propionyl group. MS (m/z): 197/199 (M/M+2, ~3:1 ratio).
Hydrolysis Product 2-hydroxy-N-(4-methylphenyl)propanamide179.22¹H NMR: Appearance of a broad -OH signal, upfield shift of the α-proton quartet. MS (m/z): 179 (M+). No chlorine isotope pattern.
Unreacted p-toluidine p-toluidine107.15¹H NMR: Characteristic aromatic signals and a broad -NH₂ signal. MS (m/z): 107 (M+).
Dimer N-(4-methylphenyl)-2-(N-(4-methylphenyl)propanamido)propanamide310.40MS (m/z): 310 (M+). Significantly higher MW.

Question: How can I minimize the formation of the hydrolysis byproduct, 2-hydroxy-N-(4-methylphenyl)propanamide?

Answer: Minimizing hydrolysis is critical and requires rigorous control of water in your reaction system. The causality is simple: water is a competing nucleophile. Here’s how to prevent it:

  • Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation) prior to use.

  • Reagent Quality: Ensure your starting p-toluidine and the base are dry. The acyl chloride should be of high purity and handled quickly to minimize exposure to atmospheric moisture.

  • Temperature Control: Add the 2-chloropropionyl chloride to the solution of p-toluidine and base at a low temperature (e.g., 0-5 °C). This slows the rate of hydrolysis relative to the desired amidation reaction. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl byproduct without promoting hydrolysis or other side reactions. Avoid using aqueous bases like NaOH or K₂CO₃ solutions during the reaction itself.

FAQ 1.2: Purification Challenges

Question: I'm struggling to remove unreacted p-toluidine from my crude product. What is the most effective method?

Answer: The basicity of the unreacted p-toluidine's amino group is the key to its removal. An acidic wash is highly effective.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The p-toluidine will be protonated to form the water-soluble p-toluidinium chloride salt, which partitions into the aqueous layer.

  • Separation: Drain the aqueous layer. Repeat the wash 1-2 times to ensure complete removal.

  • Neutralization & Brine Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of p-toluidine.

This workflow is illustrated in the diagram below.

G cluster_workflow Purification Workflow for p-Toluidine Removal A Dissolve Crude Product in Ethyl Acetate B Transfer to Separatory Funnel A->B C Wash with 1 M HCl (aq) (Removes p-toluidine) B->C D Separate Aqueous Layer C->D Repeat 1-2x E Wash with NaHCO₃ (aq) (Neutralizes Acid) D->E F Wash with Brine (Removes Water) E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Filter and Concentrate G->H I Purified Product H->I

Caption: Workflow for removing basic p-toluidine impurity.

Question: My product and the hydrolysis byproduct have very similar polarities, making separation by column chromatography difficult. Are there other options?

Answer: Yes, this is a common scenario. When chromatography is not effective, recrystallization is the preferred method. The success of recrystallization hinges on finding a solvent system where the solubility of the product and the impurity are significantly different, especially with changes in temperature.

  • Solvent Screening: A good starting point for screening recrystallization solvents includes toluene, ethyl acetate/hexane mixtures, or isopropanol.[2] The goal is to find a solvent (or solvent pair) that dissolves the crude product when hot but allows the pure desired compound to crystallize upon cooling, leaving the impurities in the mother liquor.

  • General Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

The purity of the recrystallized material should be confirmed by HPLC or another suitable analytical method.[2]

Part 2: Experimental Protocols

These protocols are designed to be self-validating, providing a robust starting point for your experiments.

Protocol 2.1: Optimized Synthesis of this compound

This protocol is optimized to minimize the formation of hydrolysis and dimerization byproducts.

  • Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluidine (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of p-toluidine).

  • Base Addition: Add triethylamine (TEA, 1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 2-chloropropionyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of p-toluidine.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and perform the acidic/basic wash procedure described in FAQ 1.2 .

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/heptane) as determined by screening.[2]

Protocol 2.2: HPLC Method for Purity Analysis

This protocol provides a starting point for developing an HPLC method to monitor reaction progress and assess final product purity.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 5 µL

Expected Elution Order: p-toluidine -> Hydrolysis Byproduct -> Product -> Dimer. This method should provide good separation of the main components.

Part 3: Mechanistic Visualizations

Understanding the reaction pathways is key to troubleshooting.

G cluster_main Main Reaction Pathway cluster_side Side Reactions pToluidine p-Toluidine MainReaction + pToluidine->MainReaction + Base - Base·HCl AcylChloride 2-Chloropropionyl Chloride Hydrolysis Hydrolysis Byproduct AcylChloride->Hydrolysis + H₂O AcylChloride->MainReaction + Base - Base·HCl Product Target Product This compound Dimer Dimerization Byproduct Product->Dimer + p-Toluidine or Product HCl HCl MainReaction->Product

Caption: Key reaction pathways in the synthesis.

References
  • Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1584–1588. [Link]

  • Dennehy, O. C., et al. (2025). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. RSC Publishing. This source discusses process-related impurities and purification strategies like recrystallization from various solvents. [Link]

  • Journal of Chemical Education. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Tokyo University of Science. This article provides a reference for the general reactivity of chloroalkanes towards hydrolysis. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-chloro-N-(4-methylphenyl)propanamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a compound's purity is a foundational requirement for the integrity of experimental data and the safety of potential therapeutics. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2-chloro-N-(4-methylphenyl)propanamide, a key intermediate in various synthetic pathways.

Moving beyond a simple recitation of steps, this document delves into the causal reasoning behind methodological choices, offering a self-validating framework for robust and reliable purity analysis. The comparison herein is not merely academic; it is a practical guide to selecting the optimal analytical approach based on the specific challenges presented by the analyte and its potential impurities.

The Analytical Challenge: Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthesis. A common synthetic route involves the reaction of p-toluidine with 2-chloropropionyl chloride.[1][2] Understanding this synthesis pathway is paramount as it informs us of the likely process-related impurities that our HPLC method must be able to separate.

The primary impurities to consider are:

  • Unreacted Starting Materials:

    • p-toluidine

    • 2-chloropropanoic acid (the hydrolysis product of the highly reactive 2-chloropropionyl chloride)

  • Isomeric Impurities:

    • Impurities arising from isomers of the starting material, such as o-toluidine or m-toluidine, which would result in the formation of 2-chloro-N-(2-methylphenyl)propanamide and 2-chloro-N-(3-methylphenyl)propanamide.

  • Over-reaction Byproducts:

    • Di-acylated species, although less likely under controlled conditions, can occur.

A robust HPLC method must, therefore, offer sufficient selectivity to resolve the main peak of this compound from these potential contaminants.

A Tale of Two Columns: Comparative HPLC Methodologies

The choice of stationary phase is the most critical factor in achieving the desired separation. In this guide, we compare two distinct reversed-phase HPLC methodologies, each with its own merits for the analysis of this compound.

  • Method A: The Industry Standard - C18 Column. The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.[3] Given the non-polar nature of this compound, a C18 column is a logical and reliable starting point.

  • Method B: The Alternative for Enhanced Selectivity - Phenyl-Hexyl Column. A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities. This can be particularly advantageous for separating compounds with similar hydrophobicities but different aromatic characteristics, such as positional isomers.

The choice of organic modifier in the mobile phase also plays a crucial role. Acetonitrile is a common choice for C18 columns, while methanol can sometimes enhance the unique selectivity of phenyl-based columns.[4]

Experimental Protocols

The following protocols are designed to be robust and transferable. They are presented as a starting point for method development and validation in your own laboratory.

Sample and Standard Preparation
  • Solvent: A mixture of Acetonitrile:Water (50:50, v/v) is a suitable solvent for both the sample and reference standard.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the solvent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

  • Spiked Solution: To confirm the separation of impurities, prepare a solution containing the main compound and small amounts of the potential impurities (e.g., p-toluidine).

Method A: C18 Column with Acetonitrile Gradient
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: Photodiode Array (PDA) at 240 nm[5][6]

  • Injection Volume: 10 µL

Gradient Program:

Time (min)% Mobile Phase B
030
1580
2080
2230
2530
Method B: Phenyl-Hexyl Column with Methanol Gradient
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: Photodiode Array (PDA) at 240 nm[5][6]

  • Injection Volume: 10 µL

Gradient Program:

Time (min)% Mobile Phase B
040
1590
2090
2240
2540

Data Presentation and Interpretation

The following tables present hypothetical but realistic data to illustrate the comparative performance of the two methods.

Table 1: Chromatographic Performance Comparison

CompoundMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (min) Resolution Retention Time (min) Resolution
p-toluidine3.5-4.2-
2-chloro-N-(2 -methylphenyl)propanamide (Isomer)10.21.811.52.5
2-chloro-N-(4 -methylphenyl)propanamide (API)10.8-12.5-

Analysis of Table 1: Both methods are capable of separating the starting material from the active pharmaceutical ingredient (API). However, Method B with the Phenyl-Hexyl column provides a significantly better resolution for the critical isomeric impurity. This demonstrates the value of the alternative pi-pi interaction mechanism for this specific separation challenge.

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%
Precision (%RSD) 0.8%0.6%≤ 2.0%
LOD (µg/mL) 0.050.04Reportable
LOQ (µg/mL) 0.150.12Reportable

Analysis of Table 2: Both methods demonstrate excellent linearity, accuracy, and precision, meeting the requirements of the ICH guidelines for analytical method validation.[7] Method B shows slightly better sensitivity with lower Limits of Detection (LOD) and Quantitation (LOQ).

Trustworthiness Through Self-Validation: The Role of the PDA Detector

A cornerstone of a trustworthy analytical method is its ability to be self-validating. In HPLC, this is achieved through the use of a Photodiode Array (PDA) detector. Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA detector captures the entire UV-Vis spectrum of a compound as it elutes from the column.[8]

This capability is crucial for assessing peak purity. If a chromatographic peak is pure, the UV-Vis spectrum should be consistent across the entire peak. If a hidden impurity is co-eluting, the spectra at the upslope, apex, and downslope of the peak will differ. This provides an invaluable, built-in check for the presence of unresolved impurities.

Visualizing the Workflow and Decision-Making

HPLC Purity Analysis Workflow cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis cluster_Evaluation Data Evaluation Sample_Weighing Weigh Sample and Standard Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Data_Acquisition Acquire Chromatographic Data (PDA) HPLC_Injection->Data_Acquisition Integration Integrate Peaks Data_Acquisition->Integration Peak_Purity_Check Assess Peak Purity with PDA Data_Acquisition->Peak_Purity_Check Purity_Calculation Calculate % Purity Integration->Purity_Calculation Peak_Purity_Check->Purity_Calculation Confirms Peak Homogeneity

Caption: Workflow for HPLC Purity Analysis.

Method Selection Logic Start Purity Analysis of this compound Routine_Screening Is the analysis for routine screening with known impurity profile? Start->Routine_Screening Method_A Use Method A (C18 Column) - Robust and reliable - Good for known impurities Routine_Screening->Method_A Yes Complex_Sample Is there a suspicion of closely eluting or isomeric impurities? Routine_Screening->Complex_Sample No End Report Results Method_A->End Complex_Sample->Method_A No Method_B Use Method B (Phenyl-Hexyl Column) - Enhanced selectivity for isomers - Alternative separation mechanism Complex_Sample->Method_B Yes Method_B->End

Sources

A Comparative Guide to the Synthesis of 2-chloro-N-(4-methylphenyl)propanamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-N-(4-methylphenyl)propanamide, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands robust and efficient synthetic routes to ensure high purity and yield.[1][2] This guide provides an in-depth comparison of three primary synthesis methods for this compound: the classical Schotten-Baumann reaction, a one-pot synthesis utilizing thionyl chloride, and a carbodiimide-mediated coupling reaction. Each method is evaluated based on experimental data, mechanistic principles, and practical considerations for scalability and safety, offering researchers and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy.

Method 1: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acyl chlorides under biphasic conditions.[3][4] This approach is characterized by its typically high yields and the use of readily available, inexpensive reagents.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This addition is followed by the elimination of a chloride ion, forming a tetrahedral intermediate. An aqueous base, typically sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the amine starting material.[3]

Schotten_Baumann cluster_reactants Reactants cluster_conditions Conditions p_toluidine p-Toluidine product This compound p_toluidine->product Nucleophilic Attack acyl_chloride 2-Chloropropionyl Chloride acyl_chloride->product base Aqueous NaOH base->product Neutralization solvent Toluene/Water solvent->product byproduct NaCl + H₂O product->byproduct Byproducts caption Schotten-Baumann Reaction Workflow

Schotten-Baumann Reaction Workflow
Experimental Protocol

A solution of 2-chloropropionyl chloride (1.2 equivalents) in toluene is added dropwise with extreme caution to a vigorously stirred biphasic suspension of p-toluidine (1.0 equivalent) in toluene and an aqueous solution of sodium hydroxide (3.0 equivalents) at 0-5 °C (273 K).[2] After the addition is complete, the mixture is warmed to room temperature and stirred for one hour.[2] The organic phase is then separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Performance Data
ParameterValueReference
Yield 96%[2]
Purity High (recrystallization may be required)[2]
Reaction Time ~1.5 hours[2]
Temperature 0-5 °C to Room Temperature[2]
Key Reagents 2-chloropropionyl chloride, p-toluidine, NaOH[2]
Solvent Toluene, Water[2]
Advantages and Disadvantages
  • Advantages: High yield, cost-effective reagents, and a relatively short reaction time.

  • Disadvantages: The reaction can be highly exothermic and requires careful temperature control.[5] The use of a biphasic system can sometimes lead to mass transfer limitations, and hydrolysis of the acyl chloride is a potential side reaction.[5] The protocol explicitly advises "extreme caution" during the addition of the acyl chloride, indicating significant safety considerations.[2]

Method 2: One-Pot Synthesis via Thionyl Chloride Activation

This method involves the in situ generation of the acyl chloride from the corresponding carboxylic acid using thionyl chloride, followed by reaction with the amine in a single reaction vessel.[6] This approach streamlines the synthetic process by eliminating the need to isolate the often-unstable acyl chloride intermediate.[7]

Mechanistic Rationale

2-Chloropropionic acid reacts with thionyl chloride (SOCl₂) to form 2-chloropropionyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.[8] A tertiary amine base, such as triethylamine, is added to neutralize the generated HCl and to react with the in situ formed acyl chloride and p-toluidine to produce the final amide.

Thionyl_Chloride cluster_reactants Reactants cluster_reagents Reagents carboxylic_acid 2-Chloropropionic Acid acyl_chloride_intermediate 2-Chloropropionyl Chloride (in situ) carboxylic_acid->acyl_chloride_intermediate Activation p_toluidine p-Toluidine product This compound p_toluidine->product SOCl2 Thionyl Chloride (SOCl₂) SOCl2->acyl_chloride_intermediate base Triethylamine base->product Neutralization acyl_chloride_intermediate->product byproducts SO₂ + HCl + Triethylammonium Chloride product->byproducts Byproducts caption One-Pot Thionyl Chloride Method

One-Pot Thionyl Chloride Method
Experimental Protocol

To a solution of 2-chloropropionic acid (1.0 equivalent) and p-toluidine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane, triethylamine (3.0 equivalents) is added.[6] Thionyl chloride (1.0 equivalent) is then added dropwise at room temperature. The reaction mixture is stirred for a short period (typically 5-20 minutes).[6] The solvent is then removed under reduced pressure, and the residue is redissolved in dichloromethane and washed with 1N HCl and 1N NaOH to purify the product.

Performance Data
ParameterValue (Estimated)Reference
Yield 85-95%[6]
Purity Good to Excellent[6]
Reaction Time < 1 hour[6]
Temperature Room Temperature[6]
Key Reagents 2-chloropropionic acid, p-toluidine, SOCl₂, Triethylamine[6]
Solvent Dichloromethane[6]

Note: The yield is an estimation based on typical outcomes for this type of reaction as a specific yield for this exact transformation was not found in the literature reviewed.

Advantages and Disadvantages
  • Advantages: This one-pot procedure is rapid and avoids the isolation of the acyl chloride. The byproducts (SO₂ and HCl) are gaseous and can be easily removed, simplifying the workup.[7]

  • Disadvantages: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water.[9] The use of excess thionyl chloride can lead to the formation of imidoyl chlorides as side products.[10] This method is not suitable for substrates with acid-sensitive functional groups.[]

Method 3: Dicyclohexylcarbodiimide (DCC) Mediated Coupling

Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used for the formation of amide bonds from carboxylic acids and amines, particularly in peptide synthesis.[12] This method offers mild reaction conditions and is suitable for a broad range of substrates.

Mechanistic Rationale

DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the insoluble byproduct, N,N'-dicyclohexylurea (DCU).[12] Additives like 4-(dimethylamino)pyridine (DMAP) can be used to catalyze the reaction.

DCC_Coupling cluster_reactants Reactants cluster_reagents Reagents carboxylic_acid 2-Chloropropionic Acid O_acylisourea O-Acylisourea Intermediate carboxylic_acid->O_acylisourea Activation p_toluidine p-Toluidine product This compound p_toluidine->product DCC DCC DCC->O_acylisourea DMAP DMAP (catalyst) DMAP->product Catalysis O_acylisourea->product byproduct Dicyclohexylurea (DCU) product->byproduct Byproduct caption DCC Coupling Reaction Workflow

DCC Coupling Reaction Workflow
Experimental Protocol

To a solution of 2-chloropropionic acid (1.0 equivalent), p-toluidine (1.0 equivalent), and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane at 0 °C, a solution of DCC (1.1 equivalents) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The precipitated DCU is removed by filtration, and the filtrate is washed sequentially with dilute acid and base to remove unreacted starting materials and DMAP. The organic layer is then dried and concentrated to afford the product.

Performance Data
ParameterValue (Estimated)Reference
Yield 80-90%General expectation for DCC couplings
Purity Good (DCU removal is key)General expectation for DCC couplings
Reaction Time 2-12 hoursGeneral expectation for DCC couplings
Temperature 0 °C to Room TemperatureGeneral expectation for DCC couplings
Key Reagents 2-chloropropionic acid, p-toluidine, DCC, DMAPGeneral expectation for DCC couplings
Solvent DichloromethaneGeneral expectation for DCC couplings

Note: The yield is an estimation based on typical outcomes for DCC coupling reactions as a specific yield for this exact transformation was not found in the literature reviewed.

Advantages and Disadvantages
  • Advantages: The reaction conditions are generally mild, making it suitable for sensitive substrates.

  • Disadvantages: The primary drawback is the removal of the DCU byproduct, which can be challenging.[13] DCC itself is a known sensitizer and should be handled with care.[14] The cost of DCC is also higher compared to the reagents used in the other methods.

Comparative Summary

FeatureSchotten-Baumann ReactionOne-Pot (Thionyl Chloride)DCC Coupling
Starting Materials Acyl Chloride, AmineCarboxylic Acid, AmineCarboxylic Acid, Amine
Yield Very High (96%)[2]High (est. 85-95%)[6]Good to High (est. 80-90%)
Reaction Time Fast (~1.5 h)[2]Very Fast (< 1 h)[6]Moderate (2-12 h)
Cost LowLow to ModerateHigh
Safety Concerns Highly exothermic, vigorous reaction[2][5]Corrosive, moisture-sensitive SOCl₂, toxic byproducts[9]DCC is a sensitizer[14]
Workup/Purification Phase separation, extractionGas removal, aqueous washFiltration of DCU, aqueous wash
Key Advantage High yield, low costOne-pot, fast reactionMild conditions
Key Disadvantage Safety and handlingHazardous reagentsByproduct removal, cost, sensitizer

Conclusion and Recommendations

The choice of synthesis method for this compound depends on the specific requirements of the research or development project, including scale, cost, time constraints, and available safety infrastructure.

  • The Schotten-Baumann reaction is the most attractive option for large-scale synthesis where cost and yield are the primary drivers, provided that appropriate safety measures are in place to manage the exothermic nature of the reaction.[2][5]

  • The one-pot thionyl chloride method offers a significant advantage in terms of speed and operational simplicity, making it well-suited for rapid, small-scale synthesis in a laboratory setting.[6] However, the hazardous nature of thionyl chloride necessitates a well-ventilated fume hood and careful handling.

  • DCC coupling is the preferred method when working with sensitive substrates that may not tolerate the harsh conditions of the other two methods. While the cost is higher and the workup can be more tedious due to DCU removal, the mild reaction conditions are a significant benefit for complex molecule synthesis.[13][14]

Ultimately, a thorough risk assessment and consideration of the desired scale and purity are paramount in selecting the most appropriate synthetic route for this compound.

References

  • Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. Available at: [Link]

  • Structure of 2-chloro- N-(p-tol-yl)propanamide. PubMed. Available at: [Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide. PMC - NIH. Available at: [Link]

  • What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. ResearchGate. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • Workup: DCC Coupling. University of Rochester Chemistry Department. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • A review on synthetic strategies of amides. Scholars Research Library. Available at: [Link]

  • Chemical Synthesis and Characterization. bioRxiv. Available at: [Link]

  • A high-yield route to synthesize the P-glycoprotein radioligand [11C]N-desmethyl-loperamide and its parent radioligand [11C]loperamide. PubMed. Available at: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • New and Facile Synthesis of 2-Chloro-1,3-diketones. ResearchGate. Available at: [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology. Available at: [Link]

  • Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses. Available at: [Link]

  • 4.2.6: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Safety as a Factor in Reaction Development: Considerations of Sensitization Potential with Amide Bond Forming Reagents. ResearchGate. Available at: [Link]

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A Comparative Analysis for the Synthetic Chemist: 2-Chloro-N-(4-methylphenyl)propanamide vs. 2-Bromo-N-(4-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediates and building blocks for fine chemical synthesis, the choice of a halogen in a reactive scaffold can profoundly influence reaction kinetics, yields, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two closely related α-halo amides: 2-chloro-N-(4-methylphenyl)propanamide and its bromine-containing counterpart, 2-bromo-N-(4-methylphenyl)propanamide. This analysis is grounded in established chemical principles and supported by available experimental data to empower researchers in making informed decisions for their specific applications.

At a Glance: Key Physicochemical and Reactive Properties

PropertyThis compound2-Bromo-N-(4-methylphenyl)propanamide
Molecular Formula C₁₀H₁₂ClNOC₁₀H₁₂BrNO
Molecular Weight 197.66 g/mol 242.11 g/mol
Typical Appearance Off-white solidExpected to be a white to off-white solid
Reactivity Moderately reactive electrophileHigher reactivity as an electrophile
Leaving Group Ability Good (Cl⁻)Excellent (Br⁻)
Cost-Effectiveness Generally more cost-effective starting materialsGenerally more expensive starting materials
Stability Generally more stablePotentially less stable, more susceptible to degradation

Introduction: The Significance of the α-Halo Amide Moiety

The α-halo amide functional group is a cornerstone in organic synthesis, serving as a versatile precursor for a multitude of molecular architectures. The electrophilic carbon atom alpha to both the carbonyl and the halogen is primed for nucleophilic attack, enabling the facile introduction of various functionalities. The N-(4-methylphenyl)propanamide backbone is frequently encountered in the synthesis of biologically active compounds and advanced materials. The choice between a chlorine or a bromine atom at the 2-position, while seemingly subtle, has significant practical implications for the synthetic chemist.

Synthesis and Manufacturing Considerations

The standard and most direct route to these compounds is the acylation of p-toluidine with the corresponding 2-halopropionyl halide.

Synthesis of this compound

A well-established and high-yielding synthesis involves a biphasic Schotten-Baumann-type reaction.[1] This method offers the advantage of trapping the hydrogen halide byproduct with an aqueous base, driving the reaction to completion and simplifying purification.

Experimental Protocol: Synthesis of this compound [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1.0 eq) in a suitable organic solvent such as toluene. Add an aqueous solution of sodium hydroxide (approx. 3.0 eq).

  • Acylation: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Slowly add a solution of 2-chloropropionyl chloride (1.2 eq) in toluene dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the desired product as an off-white solid.

Synthesis of 2-Bromo-N-(4-methylphenyl)propanamide

A specific, detailed protocol for 2-bromo-N-(4-methylphenyl)propanamide is less commonly reported in the literature. However, a reliable synthesis can be readily adapted from the procedure for the closely related 2-bromo-2-methyl-N-p-tolylpropanamide.[2] This involves the reaction of p-toluidine with 2-bromopropionyl bromide in the presence of a non-nucleophilic organic base to scavenge the HBr byproduct.

Experimental Protocol: Synthesis of 2-Bromo-N-(4-methylphenyl)propanamide (Adapted from[2])

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0 °C. Slowly add a solution of 2-bromopropionyl bromide (1.1 eq) in anhydrous THF dropwise with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove the triethylammonium bromide salt. The filtrate is then concentrated under reduced pressure. The residue can be redissolved in a solvent like dichloromethane and washed with brine and water. After drying the organic layer and removing the solvent, the crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane).

Diagram of the General Synthetic Pathway

G p_toluidine p-Toluidine product 2-Halo-N-(4-methylphenyl)propanamide p_toluidine->product acyl_halide 2-Halopropionyl Halide (X = Cl or Br) acyl_halide->product base Base (e.g., NaOH or Et3N) base->product H-X Scavenger

Caption: General synthesis of 2-halo-N-(4-methylphenyl)propanamides.

Comparative Reactivity: A Deeper Dive

The primary difference in the utility of these two compounds lies in their reactivity, which is fundamentally governed by the nature of the carbon-halogen bond.

Nucleophilic Substitution Reactions

In SN2 reactions, the rate-determining step involves the attack of a nucleophile and the simultaneous departure of the leaving group. Bromide is a better leaving group than chloride due to its larger size, greater polarizability, and the weaker C-Br bond compared to the C-Cl bond. This translates to a faster reaction rate for the bromo derivative in nucleophilic substitution reactions.

This enhanced reactivity of the bromo compound can be advantageous when using weaker nucleophiles or when milder reaction conditions are required. However, it can also lead to a higher propensity for side reactions, such as elimination, especially with sterically hindered or strongly basic nucleophiles.

Diagram of Nucleophilic Substitution

G reactant 2-Halo-N-(4-methylphenyl)propanamide product Substituted Product reactant->product Sₙ2 Attack leaving_group Halide Ion (X⁻) reactant->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->product

Sources

Safety Operating Guide

Personal protective equipment for handling 2-chloro-N-(4-methylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide provides essential safety protocols for the handling and disposal of 2-chloro-N-(4-methylphenyl)propanamide. This document is intended for use by trained professionals in a laboratory setting. It is crucial to supplement this information with a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer of your material and to adhere to all institutional and regulatory safety standards.

Understanding the Hazards

Based on the data for the ortho-isomer, this compound should be considered harmful if swallowed .[1] All operations should be conducted in a manner that minimizes the risk of ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles.
Skin Protection Wear impervious, chemical-resistant clothing. A lab coat is the minimum requirement.Prevents skin contact with the chemical.
Hand Protection Wear appropriate chemical-resistant gloves.Prevents direct skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. If exposure limits are likely to be exceeded, or if symptoms of irritation occur, a full-face respirator is necessary.Minimizes inhalation of dust or vapors.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensuring a safe laboratory environment.

Handling:
  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoidance of Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.

  • Hygiene: Wash hands thoroughly after handling.

Storage:
  • Container: Store in a tightly closed container in a dry and cool place.

  • Conditions: Keep away from sources of ignition and heat.

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a clear and practiced response is critical.

Exposure Scenarios:
Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: Absorb the spill with inert material (e.g., sand, earth, universal binder) and place it in a suitable, labeled container for disposal.

Disposal Plan

All waste materials, including contaminated PPE and spill clean-up materials, must be disposed of in accordance with local, regional, and national regulations. Do not allow this chemical to enter the environment.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Lab Safety Protocols B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh and Handle Chemical C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste According to Regulations G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: A flowchart illustrating the key stages of safe handling.

References

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-methylphenyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.